4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
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Overview
Description
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID is an organosulfonic acid comprising stilbene with specific functional groups at the 4 and 4’-positions and sulfo groups at the 2- and 2’-positions . This compound is known for its applications as a fluorescent dye used to stain biological specimens .
Preparation Methods
The synthesis of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID involves multiple steps. The key synthetic route includes the reaction of stilbene derivatives with triazine compounds under controlled conditions. The reaction conditions typically involve the use of solvents like water or organic solvents and may require catalysts to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This interaction with light is facilitated by the compound’s unique structure, which allows it to act as a fluorochrome . The molecular pathways involved include the excitation of electrons and subsequent emission of light, making it useful in various imaging applications.
Comparison with Similar Compounds
4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID can be compared with other similar compounds such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another stilbene derivative used in the synthesis of dyes and optical brighteners.
Disodium 4,4’-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonate: Used as a whitening agent in detergents. The uniqueness of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID lies in its specific functional groups and its application as a fluorescent dye, which distinguishes it from other similar compounds.
Properties
CAS No. |
60501-28-2 |
---|---|
Molecular Formula |
C28H34N10O10S2 |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
5-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H34N10O10S2/c1-37(11-13-39)25-31-23(33-27(35-25)47-3)29-19-9-7-17(21(15-19)49(41,42)43)5-6-18-8-10-20(16-22(18)50(44,45)46)30-24-32-26(38(2)12-14-40)36-28(34-24)48-4/h5-10,15-16,39-40H,11-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36) |
InChI Key |
WHWNVTZCOSXTAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)OC |
Origin of Product |
United States |
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